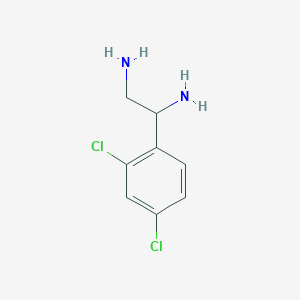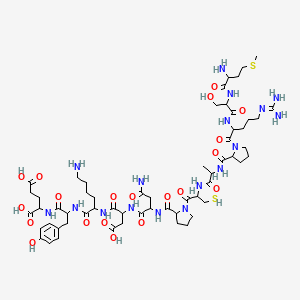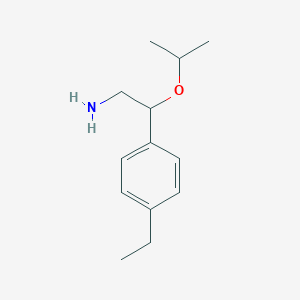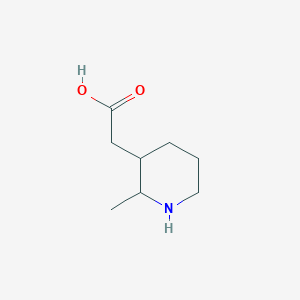
1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2,4-Dichlorophényl)éthane-1,2-diamine est un composé organique de formule moléculaire C8H10Cl2N2. Il s'agit d'un dérivé de l'éthane-1,2-diamine, où la chaîne éthane est substituée par un groupe 2,4-dichlorophényle.
Méthodes De Préparation
La synthèse du 1-(2,4-Dichlorophényl)éthane-1,2-diamine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du chlorure de 2,4-dichlorobenzyle avec l'éthylènediamine en conditions basiques. La réaction se déroule généralement comme suit :
-
Réaction du chlorure de 2,4-dichlorobenzyle avec l'éthylènediamine : : Cette réaction est réalisée en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium. Le mélange réactionnel est chauffé pour faciliter la réaction de substitution nucléophile, conduisant à la formation de 1-(2,4-Dichlorophényl)éthane-1,2-diamine.
-
Méthodes de production industrielle : : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Le 1-(2,4-Dichlorophényl)éthane-1,2-diamine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Parmi les réactions courantes, on peut citer :
-
Oxydation : : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium. L'oxydation entraîne généralement la formation des oxydes d'amines ou des dérivés nitroso correspondants.
-
Réduction : : La réduction du 1-(2,4-Dichlorophényl)éthane-1,2-diamine peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium. Le processus de réduction convertit le composé en ses dérivés d'amine ou de diamine correspondants.
-
Substitution : : Le composé peut subir des réactions de substitution nucléophile avec divers nucléophiles, tels que les halogénures d'alkyle ou les chlorures d'acyle. Ces réactions conduisent à la formation de dérivés substitués avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 1-(2,4-Dichlorophényl)éthane-1,2-diamine présente plusieurs applications en recherche scientifique, notamment :
-
Chimie : : Le composé est utilisé comme brique élémentaire en synthèse organique. Il sert de précurseur à la synthèse de divers composés hétérocycliques et d'intermédiaires pharmaceutiques.
-
Biologie : : En recherche biologique, le composé est utilisé pour étudier les effets des diamines substituées par le dichlorophényle sur les processus cellulaires. Il est également utilisé dans le développement de nouvelles molécules bioactives ayant des applications thérapeutiques potentielles.
-
Médecine : : Le composé a des applications potentielles dans le développement de nouveaux médicaments. Son groupe dichlorophényle confère des propriétés pharmacologiques uniques, ce qui en fait un échafaudage précieux pour la découverte de médicaments.
-
Industrie : : Dans le secteur industriel, le 1-(2,4-Dichlorophényl)éthane-1,2-diamine est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il est également utilisé dans la synthèse de produits agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 1-(2,4-Dichlorophényl)éthane-1,2-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de diverses enzymes et récepteurs. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies métaboliques, conduisant à des fonctions cellulaires modifiées. Le groupe dichlorophényle améliore l'affinité de liaison du composé à ses cibles moléculaires, modulant ainsi leur activité.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The dichlorophenyl group enhances the compound’s binding affinity to its molecular targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Le 1-(2,4-Dichlorophényl)éthane-1,2-diamine peut être comparé à d'autres composés similaires, tels que :
-
1-(2,4-Dichlorophényl)éthylamine : : Ce composé est structurellement similaire, mais il ne possède pas le second groupe amine. Il a des propriétés chimiques et biologiques différentes de celles du 1-(2,4-Dichlorophényl)éthane-1,2-diamine.
-
1-(2,4-Diméthylphényl)éthane-1,2-diamine : : Ce composé possède des groupes méthyle au lieu d'atomes de chlore sur le cycle phényle. La présence de groupes méthyle modifie sa réactivité et ses propriétés pharmacologiques.
-
1-(2,4-Dichlorophényl)éthanone : : Ce composé possède un groupe carbonyle au lieu des groupes amine. Il présente un comportement chimique et des applications différents de ceux du 1-(2,4-Dichlorophényl)éthane-1,2-diamine.
La combinaison unique du groupe dichlorophényle et de la chaîne éthane-1,2-diamine dans le 1-(2,4-Dichlorophényl)éthane-1,2-diamine confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
Clé InChI |
ORZCKQHZSBNGRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12108302.png)





![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)
![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

